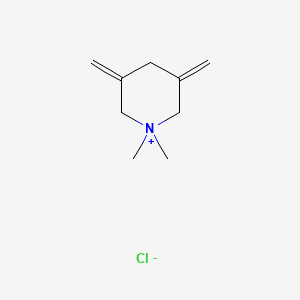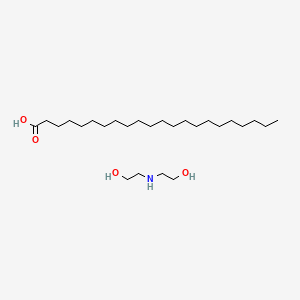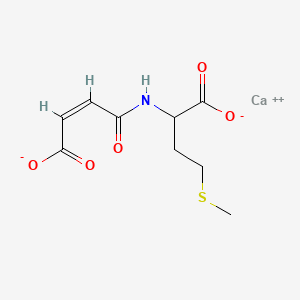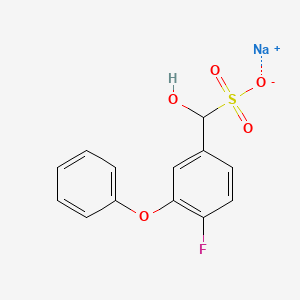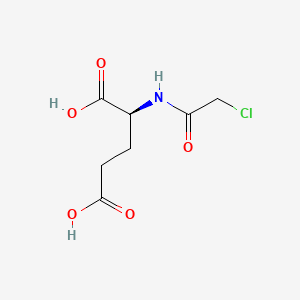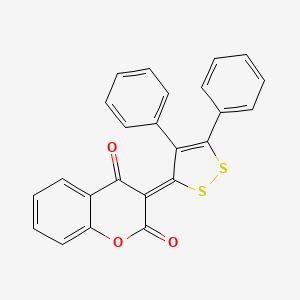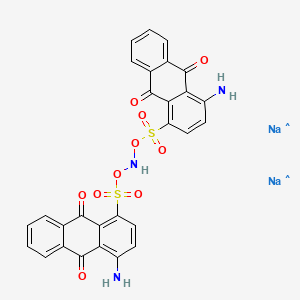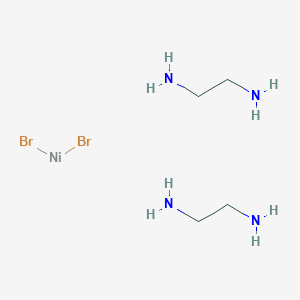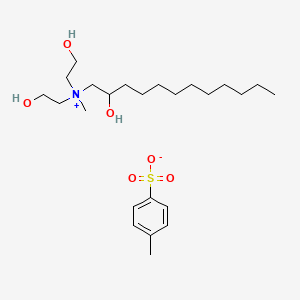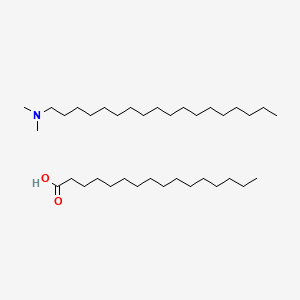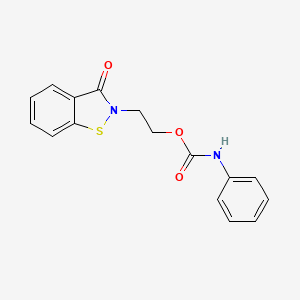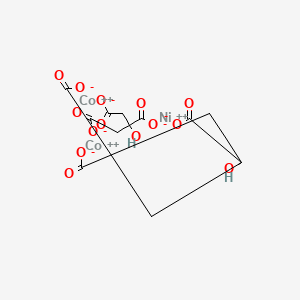
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bis(2-hydroxypropane-1,2,3-tricarboxylate) de dicobalt(2+) et de nickel(2+) est un composé de coordination de formule moléculaire C₁₂H₁₀Co₂NiO₁₄. Il est composé d'ions cobalt et nickel coordonnés à des ligands 2-hydroxypropane-1,2,3-tricarboxylate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bis(2-hydroxypropane-1,2,3-tricarboxylate) de dicobalt(2+) et de nickel(2+) implique généralement la réaction de sels de cobalt et de nickel avec de l'acide 2-hydroxypropane-1,2,3-tricarboxylique dans des conditions contrôlées. La réaction est généralement effectuée en milieu aqueux, et le pH est soigneusement ajusté pour faciliter la formation du complexe de coordination désiré. Le mélange réactionnel est ensuite chauffé pour promouvoir la coordination des ions métalliques avec le ligand.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait un contrôle précis des paramètres de réaction tels que la température, le pH et la concentration des réactifs pour assurer un rendement élevé et une pureté du produit. Des techniques de purification avancées comme la cristallisation ou la chromatographie peuvent être utilisées pour isoler le composé.
Analyse Des Réactions Chimiques
Types de réactions
Le bis(2-hydroxypropane-1,2,3-tricarboxylate) de dicobalt(2+) et de nickel(2+) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des états d'oxydation plus élevés du cobalt et du nickel.
Réduction : Il peut être réduit à des états d'oxydation inférieurs, ce qui peut modifier son environnement de coordination.
Substitution : Les ligands dans la sphère de coordination peuvent être substitués par d'autres ligands dans des conditions appropriées.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrazine.
Réactifs de substitution : Divers ligands tels que les amines, les phosphines.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des complexes à l'état d'oxydation supérieur, tandis que la réduction peut produire des espèces à l'état d'oxydation inférieur.
Applications de la recherche scientifique
Le bis(2-hydroxypropane-1,2,3-tricarboxylate) de dicobalt(2+) et de nickel(2+) a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme catalyseur dans diverses réactions organiques en raison de son environnement de coordination unique.
Biologie : Étudié pour son rôle potentiel dans les systèmes biologiques, en particulier dans les mimétiques des métalloenzymes.
Médecine : Envisagé pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé en science des matériaux pour le développement de matériaux avancés présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel le bis(2-hydroxypropane-1,2,3-tricarboxylate) de dicobalt(2+) et de nickel(2+) exerce ses effets implique la coordination des ions métalliques avec le ligand, ce qui peut influencer diverses cibles moléculaires et voies. L'activité du composé est souvent liée à sa capacité à interagir avec des molécules biologiques, telles que les protéines et les acides nucléiques, par le biais de liaisons de coordination. Cette interaction peut moduler la fonction de ces molécules, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.
Biology: Studied for its potential role in biological systems, particularly in metalloenzyme mimics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) exerts its effects involves the coordination of metal ions with the ligand, which can influence various molecular targets and pathways. The compound’s activity is often related to its ability to interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. This interaction can modulate the function of these molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Bis(2-hydroxypropane-1,2,3-tricarboxylate) de dicobalt(2+)
- Bis(2-hydroxypropane-1,2,3-tricarboxylate) de nickel(2+)
- Bis(2-hydroxypropane-1,2,3-tricarboxylate) de cobalt(2+) et de nickel(2+)
Unicité
Le bis(2-hydroxypropane-1,2,3-tricarboxylate) de dicobalt(2+) et de nickel(2+) est unique en raison de la présence à la fois d'ions cobalt et nickel dans sa structure, ce qui peut conférer des propriétés chimiques et physiques distinctes par rapport aux composés contenant un seul type d'ion métallique. Cette coordination bimetalllique peut améliorer son activité catalytique et élargir sa gamme d'applications dans divers domaines.
Propriétés
Numéro CAS |
94232-84-5 |
|---|---|
Formule moléculaire |
C12H10Co2NiO14 |
Poids moléculaire |
554.76 g/mol |
Nom IUPAC |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/2C6H8O7.2Co.Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clé InChI |
MBNVBGYWYMSCIM-UHFFFAOYSA-H |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


